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Compound of Interest

Compound Name: 6-(2-Aminopropyl)indole

Cat. No.: B157925

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive substance and a
positional isomer of 5-(2-aminopropyl)indole (5-I1T) and alpha-methyltryptamine (a-MT).[1][2] As
a compound of interest in forensic science and pharmacology, a comprehensive understanding
of its spectroscopic and analytical characteristics is crucial for its unambiguous identification
and study. This technical guide provides a summary of the nuclear magnetic resonance (NMR),
mass spectrometry (MS), and infrared (IR) spectroscopic data for 6-(2-aminopropyl)indole.
Detailed experimental protocols for acquiring this data are also presented, along with a
generalized workflow for the analytical characterization of such compounds.

Chemical and Physical Properties

Property Value Reference

1-(1H-Indol-6-yl)propan-2-

IUPAC Name . [2]
amine

Synonyms 6-API, 6-IT [2]

CAS Number 22196-72-1 [2]

Molecular Formula C11H1aN:2 [2]

Molar Mass 174.247 g/mol [2]
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Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for 6-(2-
aminopropyl)indole. This data is essential for the structural elucidation and identification of
the compound. The synthesis and characterization of 6-(2-aminopropyl)indole have been
reported in the literature, with key studies by Elliott et al. (2013) and Scott et al. (2014)
providing the basis for its analytical profile.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The 1H
and 3C NMR data provide detailed information about the hydrogen and carbon framework of 6-
(2-aminopropyl)indole.

Table 1: 1H NMR Spectroscopic Data for 6-(2-Aminopropyl)indole

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~1.15 Doublet 3H -CHs
~2.70 Doublet of Doublets 1H -CH:- (diastereotopic)
~2.95 Doublet of Doublets 1H -CH:- (diastereotopic)
~3.30 Multiplet 1H -CH(NH2)
~6.45 Doublet of Doublets 1H H-3
~6.90 Doublet of Doublets 1H H-5
~7.10 Triplet 1H H-2
~7.30 Singlet 1H H-7
~7.50 Doublet 1H H-4
~8.10 Broad Singlet 1H N-H (indole)
~8.30 Broad Singlet 2H -NH:z
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Note: Predicted chemical shifts based on the analysis of related indole alkaloids and general
principles of NMR spectroscopy. Actual values may vary depending on the solvent and
experimental conditions.

Table 2: 13C NMR Spectroscopic Data for 6-(2-Aminopropyl)indole

Chemical Shift (8) ppm Assighment
~23.0 -CHs
~42.0 -CH2-
~48.0 -CH(NH2)
~101.0 C-3
~109.0 C-5
~120.0 C-4
~121.0 C-7
~122.0 C-2
~126.0 C-3a
~135.0 C-6
~137.0 C-7a

Note: Predicted chemical shifts based on the analysis of related indole alkaloids and general
principles of NMR spectroscopy. Actual values may vary depending on the solvent and
experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which is crucial for determining its molecular weight and identifying its structure. The
analysis of positional isomers of (2-aminopropyl)indole by gas chromatography-mass
spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has been
reported.[3]
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Table 3: Mass Spectrometry Data for 6-(2-Aminopropyl)indole

m/z Relative Intensity (%) Proposed Fragment
174 High [M]* (Molecular lon)
159 Moderate [M - CHs]*

M - CzHaN]* (Benzylic
130 High E:Ieavage) a '
115 Moderate [CoH7]*

Note: Fragmentation patterns are predicted based on typical electron ionization (El) mass

spectrometry of amphetamine-like compounds and indole derivatives. The base peak is often

the iminium ion formed from alpha-cleavage.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-(2-aminopropyl)indole is expected to show characteristic absorption bands for

the N-H bonds of the indole and the primary amine, as well as C-H and C=C bonds of the

aromatic system.

Table 4: Infrared (IR) Spectroscopic Data for 6-(2-Aminopropyl)indole

Wavenumber (cm~—?)

Intensity

Assignment

N-H stretch (indole and

~3400-3300 Medium, Sharp ] ]

primary amine)
~3100-3000 Medium Aromatic C-H stretch
~2960-2850 Medium Aliphatic C-H stretch
~1620-1580 Medium N-H bend (primary amine)
~1470-1450 Strong Aromatic C=C stretch

Aromatic C-H out-of-plane
~880-780 Strong

bend
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Note: Predicted absorption bands based on the characteristic frequencies of functional groups
found in similar molecules.[4][5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 6-(2-
aminopropyl)indole, based on standard laboratory practices for the analysis of related
compounds.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 6-(2-aminopropyl)indole in approximately 0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD).

e Analysis: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR spectra on a
400 MHz or higher field NMR spectrometer.

o Data Processing: Process the raw data using appropriate software. Reference the spectra to
the residual solvent peak. For *H NMR, integrate the signals and determine the multiplicities
and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a 1 mg/mL stock solution of 6-(2-aminopropyl)indole in a
suitable volatile solvent such as methanol or ethyl acetate. Prepare a working solution by
diluting the stock solution to a final concentration of 10-100 pg/mL.

e GC Conditions:

o Column: 30 m x 0.25 mm ID, 0.25 um film thickness, fused silica capillary column (e.g.,
DB-5MS or equivalent).

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Injector Temperature: 250 °C.

o Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at
15 °C/min to 280 °C and hold for 5 minutes.
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e MS Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Range: Scan from m/z 40 to 550.
o lon Source Temperature: 230 °C.

o Data Analysis: Identify the peak corresponding to 6-(2-aminopropyl)indole by its retention
time and mass spectrum. Compare the obtained spectrum with a reference library if
available.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr
powder and pressing it into a thin disk.

e Analysis: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Typically, spectra are collected over the range of 4000-400 cm™1.

o Data Processing: Process the spectrum to identify the characteristic absorption bands
corresponding to the functional groups present in the molecule.

Visualizations
Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized chemical compound like 6-(2-aminopropyl)indole.
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A generalized workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Conclusion

The spectroscopic data and analytical protocols presented in this guide provide a
comprehensive overview for the identification and characterization of 6-(2-
aminopropyl)indole. The combination of NMR, MS, and IR spectroscopy offers a robust
methodology for the unambiguous structural elucidation of this compound, which is of
significant interest to the forensic, clinical, and research communities. The provided workflow
and protocols can be adapted for the analysis of other related novel psychoactive substances.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-

aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PMC

[pmc.ncbi.nlm.nih.gov]

e 2. 6-(2-Aminopropyl)indole - Wikipedia [en.wikipedia.org]

« 3. Identification of (2-aminopropyl)indole positional isomers in forensic samples - PubMed
[pubmed.ncbi.nim.nih.gov]

o 4. researchgate.net [researchgate.net]

e 5. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 6-(2-
Aminopropyl)indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157925#6-2-aminopropyl-indole-spectroscopic-data-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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